molecular formula C12H10N2O4 B232957 3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione CAS No. 151860-15-0

3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione

Cat. No.: B232957
CAS No.: 151860-15-0
M. Wt: 246.22 g/mol
InChI Key: WQIUUYJXPBMPQC-ULKQDVFKSA-N
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Description

3-Benzyl-6-nitro-3-azabicyclo[310]hexane-2,4-dione is a complex organic compound with the molecular formula C12H10N2O4 It is characterized by a bicyclic structure that includes a nitro group and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione typically involves a multi-step process. One common method is the [3+2] cycloaddition reaction, which constructs the cyclopropane ring of the 3-azabicyclo[3.1.0]hexane core . The reaction conditions often include the use of chloroform, tert-butyl nitrite, and acetic acid, followed by heating and cooling steps .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis and cycloaddition reactions would apply in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for the reduction of the nitro group, and nucleophiles such as sodium hydroxide for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield a corresponding amine derivative.

Scientific Research Applications

3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including interactions with various receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The bicyclic structure provides a rigid framework that can influence the compound’s binding affinity to various receptors and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione is unique due to the presence of both a nitro group and a benzyl group on the bicyclic core. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .

Properties

CAS No.

151860-15-0

Molecular Formula

C12H10N2O4

Molecular Weight

246.22 g/mol

IUPAC Name

(1S,5R)-3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione

InChI

InChI=1S/C12H10N2O4/c15-11-8-9(10(8)14(17)18)12(16)13(11)6-7-4-2-1-3-5-7/h1-5,8-10H,6H2/t8-,9+,10?

InChI Key

WQIUUYJXPBMPQC-ULKQDVFKSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=O)[C@@H]3[C@@H](C3[N+](=O)[O-])C2=O

SMILES

C1=CC=C(C=C1)CN2C(=O)C3C(C3[N+](=O)[O-])C2=O

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3C(C3[N+](=O)[O-])C2=O

Pictograms

Irritant

Synonyms

MESO-N-BENZYL-3-NITROCYCLOPROPANE-1,2-DICARBOXIMIDE

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture of N-benzylmaleimide (7.40 g) and K2CO3 (5.50 g) in 500 mL of CH3CN was added bromonitromethane (5.60 g) dropwise. The reaction mixture was stirred for 24 h at room temperature and filtered. The filtrate was concentrated in vacuo and the residue was chromatographed with a silica gel column (eluting agent: 4:1 (v/v) PE/EA) to give the title compound as a pale yellow solid (3.90 g, 40.00%), HPLC: 93.00%. The compound was characterized by the following spectroscopic data: MS (ESI, pos. ion) m/z: 247.1 (M+1); 1H NMR (400 MHz, CDCl3) δ: 3.34 (d, J=1.8 Hz, 2H), 4.51 (t, J=1.6 Hz, 1H), 4.53 (s, 2H), 7.22-7.42 (m, 5H) ppm.
Quantity
7.4 g
Type
reactant
Reaction Step One
Name
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step Two
Name
title compound
Yield
40%

Synthesis routes and methods II

Procedure details

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Name
O=C1C2C(C(=O)N1Cc1ccccc1)C2[N+](=O)[O-]

Synthesis routes and methods III

Procedure details

A stirred mixture of 9.4 g of 4A bead molecular sieves, 9.4 g of dry Celite, (trademark), 5.62 g (30 mmol) of N-benzylmaleimide, and 120 mL of dry toluene under nitrogen was cooled to -19° C. and treated with 2.7 mL (3.9 mmol, 1.3 equivalents) of bromonitromethane. Tetrabutylammonium 2,6-di-t-butylphenoxide, the title product of Example 1, 23.38 g, was added, via a solid addition funnel, over 1.75 hours to the stirred reaction mixture at -19° C. After 15 minutes of further stirring, the reaction mixture was warmed to -1° C. and treated with 60 mL of 2N hydrochloric acid with vigorous stirring. The mixture was stirred for 1 hour and filtered through a Celite pad. The filtered solids were washed two times with 100 mL of toluene and the combined toluene solutions were washed two times with 60 mL of 2N hydrochloric acid, two times with 50 mL of water and once with brine. The resulting solution was stirred with 3.0 g of Darco (trademark) KBB overnight and filtered. The recovered Darco was washed two times with 50 mL of toluene, the toluene solutions were combined and the toluene was removed under vacuum to yield 14.95 g of a partially solidified orange-brown oil. This material was dissolved in 30 mL of toluene at 50° C. The toluene was removed by distillation under reduced pressure at 50° C., using a heated oil bath, while maintaining a constant volume by adding a total of 120 mL of isopropanol. This resulting slurry was stirred at 50° C. for 3 hours. Heating of the mixture was discontinued and the mixture was allowed to slowly cool to room temperature overnight. The mixture was then cooled to 0° C. for 3 hours and filtered. The filtered solids were washed with 10 mL of cold isopropanol followed by hexanes, and dried under vacuum giving 3.07 g (42% yield) of the title compound as a light tan solid.
[Compound]
Name
4A
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
5.62 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step Two
Name
Tetrabutylammonium 2,6-di-t-butylphenoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
title product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five
Name
title compound
Yield
42%

Synthesis routes and methods IV

Procedure details

To a solution of N-benzylmaleimide (5.0 g, 26.7 mmol) in MeCN (334 ml) was added bromonitromethane (1.87 ml, 26.7 mmol). K2CO3 (3.69 g, 26.7 mmol) was added and the reaction mixture vigorously stirred at r.t. After 4 h an additional portion of bromonitromethane (0.2 ml) was added. Further addition of bromonitromethane (0.2 ml) was added at further 4 h intervals (×4). After 48 h, TLC (50% DCM/heptane) indicated reaction completion. The reaction mixture was evaporated to dryness. The brown residue was purified by column chromatography (100% DCM), giving the title compound as a white solid (3.0 g, 42%). 1H NMR (300 MHz, CDCl3) δ: 3.35 (2H, s), 4.50 (1H, s), 4.55 (2H, s), 7.2-7.4 (5H, m).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.87 mL
Type
reactant
Reaction Step One
Name
Quantity
334 mL
Type
solvent
Reaction Step One
Name
Quantity
3.69 g
Type
reactant
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Quantity
0.2 mL
Type
reactant
Reaction Step Three
Quantity
0.2 mL
Type
reactant
Reaction Step Four
Name
DCM heptane
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0 (± 1) mol
Type
reactant
Reaction Step Five
Name
title compound
Yield
42%

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